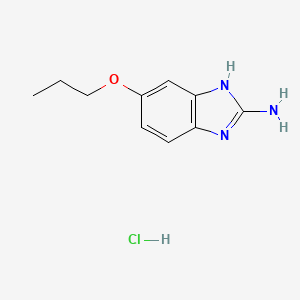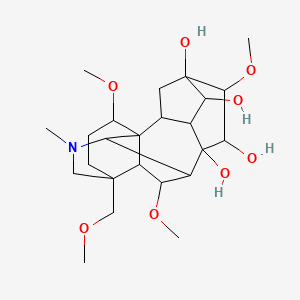
乌头碱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypaconine is a C19-diterpenoid alkaloid isolated from Aconitum and Delphinium spp . It exhibits strong cardiac activity .
Synthesis Analysis
Hypaconine is found in the lateral roots of Aconitum carmichaelii, also known as “Fu Zi” in traditional Chinese medicine . The plant has been widely cultivated in various regions of China . In a study, six hydrolysates were detected in the reaction products of hypaconine in methanol, indicating hypaconine, pyrhypaconitine, benzoylhypaconine, 8-methoxyl-hypaconine, dehydration hypaconine and 8-methoxyl-14-benzoylhypaconine .Molecular Structure Analysis
Hypaconine has a molecular formula of C24H39NO8 and an average mass of 469.568 Da . Its structure was elucidated based on the comprehensive analysis of their HR-ESI-MS, 1D and 2D NMR spectra .Chemical Reactions Analysis
The reaction of hypaconine in water and methanol has been studied . The reaction products of hypaconine in methanol were identified using electrospray ionization mass spectrometry .Physical And Chemical Properties Analysis
Hypaconine has a molecular weight of 469.57 and is stored at 0-4°C for short term or -20°C for long term . It has a molecular formula of C24H39NO8 .科学研究应用
Traditional Chinese Medicine
Hypaconine is a component of the traditional Chinese medicine “Fu Zi”, which is derived from the lateral roots of Aconitum carmichaelii . This medicine has a history of clinical applications for more than 2000 years .
Cardioactive Component
Research and development have shown that Hypaconine is a novel type of cardiotonic lead drug with relatively high potency, low toxicity, and a new mechanism . It has been used as a cardiotonic drug in China, Japan, and Korea .
Treatment for Aconitine Poisoning
Historically, one Aconitum plant was effective in treating aconitine poisoning . This suggests that Hypaconine, being a component of this plant, may have potential applications in treating such poisonings.
Geographical Origin Discrimination
The content of Hypaconine in “Fu Zi” varies by geographical origin . This can be used to discriminate the geographical origin and evaluate the quality of this medicine .
Bioactivities
“Fuzi” is rich in alkaloids that display a wide variety of bioactivities . As Hypaconine is one of these alkaloids, it may also share these bioactivities.
Systems Biology
Systems biology, a new subject in the field of life sciences, provides a comprehensive resource for the modernization and advancement of traditional Chinese medicines . Hypaconine, being a component of such a medicine, may have potential applications in this field .
属性
IUPAC Name |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO8/c1-25-9-21(10-30-2)7-6-12(31-3)23-11-8-22(28)18(26)13(11)24(29,19(27)20(22)33-5)14(17(23)25)15(32-4)16(21)23/h11-20,26-29H,6-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYHFZQSAKNQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hypaconine | |
Q & A
Q1: What is Hypaconine and where is it found?
A1: Hypaconine is a C19-diterpenoid alkaloid found in the lateral roots of Aconitum carmichaeli Debx, commonly known as Fuzi. [, , ] This plant is used in traditional Chinese medicine, but it contains highly toxic alkaloids, including hypaconine.
Q2: What is the chemical structure and formula of Hypaconine?
A2: Hypaconine has the molecular formula C24H39NO8 and a molecular weight of 469.57 g/mol. [, ] The structure has been elucidated using NMR spectroscopy, revealing a characteristic C19-diterpenoid alkaloid skeleton with specific hydroxy and methoxy group substitutions. []
Q3: How does Hypaconine exert its cardiac effects?
A3: While the exact mechanism is still under investigation, research suggests that hypaconine, like other aconitine-type C19-diterpenoid alkaloids, may interact with voltage-gated sodium channels (VGSCs), particularly Nav1.7. [, ] This interaction can affect the electrophysiological properties of cardiomyocytes, potentially leading to alterations in heart rate and contractility. [] Further research is needed to fully understand the specific interactions and downstream effects.
Q4: What are the known metabolites of Hypaconine?
A4: Studies using LC/MS/MS have identified several metabolites of hypaconine, including 8-methoxy-hypaconine and dehydra-hypaconine. [, ] These metabolites are formed through hydrolysis and dehydration reactions, respectively. The identification of these metabolites provides insights into the metabolic pathway of hypaconine in biological systems.
Q5: How does the processing of Aconitum carmichaeli Debx affect Hypaconine levels?
A5: Various processing techniques, including steaming, baking, and boiling, have been shown to significantly alter the alkaloid profile of Aconitum carmichaeli Debx. [, , , , ] Generally, these processes lead to a decrease in the levels of diester-diterpenoid alkaloids, such as aconitine, mesaconitine, and hypaconitine, while increasing the levels of less toxic monoester-diterpenoid alkaloids and aminoalcohol-type alkaloids like hypaconine. [, , ]
Q6: How is Hypaconine content measured in Aconitum carmichaeli Debx and biological samples?
A6: Several analytical techniques are employed to quantify hypaconine levels. High-performance liquid chromatography (HPLC) coupled with various detectors, including evaporative light scattering detection (ELSD) [] and mass spectrometry (MS) [, , , , , ], is commonly used. These methods provide sensitive and specific quantification of hypaconine in complex matrices.
Q7: What are the safety concerns associated with Hypaconine?
A9: Hypaconine, along with other alkaloids found in Aconitum carmichaeli Debx, exhibits significant toxicity. [, , ] Its interaction with VGSCs can lead to cardiotoxicity, potentially causing arrhythmias and other adverse cardiac events. Therefore, careful consideration of the potential risks and benefits is crucial when studying or utilizing Aconitum carmichaeli Debx or its isolated constituents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

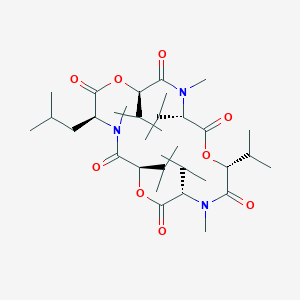


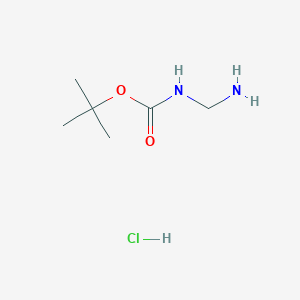
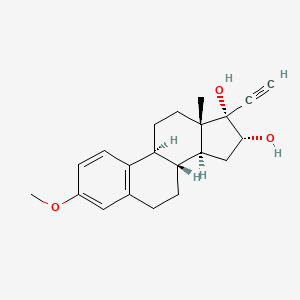
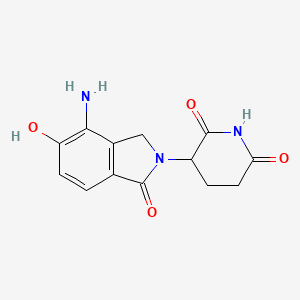
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide](/img/structure/B1145385.png)
